1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
Description
Structure and Key Features The compound "1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane" consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with a cyclopropanesulfonyl group and at the 4-position with a [2-(trifluoromethyl)phenyl]methyl moiety. The trifluoromethyl (-CF₃) substituent on the aromatic ring contributes to electron-withdrawing effects, influencing electronic distribution and metabolic stability.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2S/c17-16(18,19)15-5-2-1-4-13(15)12-20-8-3-9-21(11-10-20)24(22,23)14-6-7-14/h1-2,4-5,14H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIPZBPATOHYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride and a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenylmethyl Group: This step involves a nucleophilic substitution reaction where the diazepane is reacted with a trifluoromethyl-substituted benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diazepane ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepanes or phenylmethyl derivatives.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the cyclopropanesulfonyl group can influence its metabolic stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 1,4-diazepane derivatives modified with aromatic and sulfonyl substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Key Observations
Substituent Influence on Properties: The cyclopropanesulfonyl group in the target compound distinguishes it from analogs like 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (). Trifluoromethyl vs. Bromine: The trifluoromethyl group (in the target compound and ) enhances lipophilicity and metabolic resistance compared to bromine (). However, bromine may enable halogen bonding in biological targets .
Structural Complexity and Pharmacological Potential: The target compound’s diazepane core is simpler than the pyrimidine- and morpholine-containing macrocycles in . However, its sulfonyl and trifluoromethyl groups suggest applications in protease inhibition or GPCR modulation, akin to sulfonamide drugs . In contrast, ’s compounds (e.g., spirocyclic carboxamides) exhibit multi-ring systems tailored for high-affinity enzyme binding, often seen in kinase inhibitors .
Synthetic and Analytical Considerations: The synthesis of such compounds likely employs crystallographic tools like SHELX () for structural validation, particularly for sulfonyl and diazepane moieties. The absence of pharmacological data in the evidence necessitates inferred comparisons based on substituent chemistry. For instance, cyclopropane rings are known to enhance metabolic stability in drug candidates, while sulfonyl groups improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
